![molecular formula C12H11ClN4O4 B3747321 N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747321.png)
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a nitro-substituted pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 3-nitro-1H-pyrazole.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the corresponding acetamide.
Coupling Reaction: The acetamide intermediate is then coupled with 3-nitro-1H-pyrazole under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Reduction: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or chemical oxidants like potassium permanganate.
Reduction: Tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Used as a probe to study biological pathways and mechanisms, especially those involving nitro and pyrazole functionalities.
Chemical Biology: Employed in the design of chemical probes to investigate protein-ligand interactions and enzyme activities.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(5-chloro-2-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a chloro-substituted methoxyphenyl group, which confer distinct chemical and biological properties. These functionalities can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse research applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4/c1-21-10-3-2-8(13)6-9(10)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIDSNCZDPBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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